molecular formula C16H14FN3O B5761331 2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol CAS No. 6137-74-2

2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

Cat. No. B5761331
CAS RN: 6137-74-2
M. Wt: 283.30 g/mol
InChI Key: QTXXFRBCUXHFBU-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, also known as FPQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. FPQ belongs to the family of pyrazoloquinazolines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of certain kinases, such as JAK2 and EGFR, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of arthritis. 2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is its diverse biological activities, which make it a promising candidate for drug discovery. Its low toxicity also makes it a safe compound for use in animal models. However, one limitation of 2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is its limited solubility in water, which can make it difficult to use in certain experiments. Its mechanism of action is also not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol. One area of interest is its potential as a cancer therapeutic agent. Further studies are needed to elucidate its mechanism of action and optimize its efficacy in cancer cells. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its efficacy in animal models of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to optimize the synthesis method of 2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol to achieve higher yields and purity.

Synthesis Methods

The synthesis of 2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol involves the reaction of 3-fluoroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone followed by the reaction with hydrazine hydrate. The resulting product is then subjected to cyclization in the presence of acetic acid and sodium acetate to form 2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol. This method has been optimized to achieve high yields of pure 2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol.

Scientific Research Applications

2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been found to have potential applications in drug discovery due to its diverse biological activities. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. 2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to reduce inflammation in animal models of arthritis and inhibit the replication of the dengue virus.

properties

IUPAC Name

2-(3-fluorophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-11-5-3-4-10(8-11)14-9-15-18-13-7-2-1-6-12(13)16(21)20(15)19-14/h3-5,8-9,19H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXXFRBCUXHFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357149
Record name 2-(3-fluorophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one

CAS RN

6137-74-2
Record name 2-(3-fluorophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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